2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine
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Description
2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, olanzapine, is known to be used in the treatment of schizophrenia and related psychoses
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects . Further investigation is needed to identify the exact pathways affected by this compound.
Result of Action
Similar compounds are known to have significant effects at the molecular and cellular levels
Biological Activity
2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O. The compound features a benzofuro-pyrimidine scaffold with a 4-methylpiperazine substituent, which is critical for its biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of benzofuro-pyrimidine compounds exhibit significant anti-inflammatory effects. For example, a study showed that certain substituted derivatives inhibited the NF-kappa B signaling pathway, which is crucial in inflammatory responses. The presence of the 4-methylpiperazine moiety enhances this activity by modulating receptor interactions and downstream signaling pathways .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors. Notably, it has been effective against breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been linked to the inhibition of neuroinflammation and the protection of neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts as a modulator for various receptors, including histamine H4 receptors, which play a role in inflammatory processes.
- Signal Transduction Pathways : It interferes with key signaling pathways involved in inflammation and cell proliferation.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits NF-kappa B signaling pathway | |
Antitumor | Induces apoptosis in cancer cell lines | |
Neuroprotective | Protects neurons from oxidative stress |
Case Study 1: Antitumor Efficacy
In a study conducted on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to control groups.
Case Study 2: Neuroprotective Effects
A neuroprotection study involving primary neuronal cultures demonstrated that the compound reduced markers of oxidative stress significantly. The results suggested that it could be a promising candidate for further development in treating neurodegenerative diseases.
Properties
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-17-14-12-5-3-4-6-13(12)21-15(14)16(18-11)20-9-7-19(2)8-10-20/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDOSJPLOCSHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.